4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine
Overview
Description
The compound contains a morpholine ring , which is a common feature in many pharmaceuticals, and a tetramethyl-1,3,2-dioxaborolane group , which is often used in organic synthesis .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the morpholine ring and the tetramethyl-1,3,2-dioxaborolane group. The exact structure would need to be determined through methods such as X-ray crystallography .
Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the morpholine ring could influence the compound’s solubility and stability .
Scientific Research Applications
1. Synthesis and Structural Analysis
A significant application of compounds related to 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine involves their synthesis and structural analysis. Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures were further validated using density functional theory (DFT), indicating consistency between DFT-optimized structures and crystallographic data. The study revealed physicochemical properties through molecular electrostatic potential and frontier molecular orbitals investigation (Huang et al., 2021).
2. Synthesis of Potent Antimicrobials
Another application is in the synthesis of potent antimicrobials. Kumar et al. (2007) demonstrated the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, useful in creating antimicrobials like arecoline derivatives, phendimetrazine, and polygonapholine. The synthesis process involved bromination, dehydration, and cyclization, achieving an overall yield of 36% (Kumar et al., 2007).
3. Application in Synthesizing Dopamine Receptor Antagonists
The synthesis and characterization of morpholine analogs have implications in neuropharmacology. Witt et al. (2016) reported the synthesis of chiral alkoxymethyl morpholine analogs as dopamine D4 receptor antagonists. They identified a novel compound as a potent and selective antagonist against dopamine receptors, indicating potential for therapeutic applications in neurological disorders (Witt et al., 2016).
4. Synthesis of Bioactive Compounds
The compound is instrumental in synthesizing bioactive compounds. For instance, Wang et al. (2016) synthesized 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate for many biologically active compounds. This synthesis plays a critical role in cancer research, with derivatives showing potential biological activities (Wang et al., 2016).
Mechanism of Action
Target of Action
This compound is a derivative of boronic acid and is often used in organic synthesis .
Mode of Action
Boronic acid derivatives are known to interact with various biological targets through covalent bonding . The tetramethyl-1,3,2-dioxaborolane group can potentially form boronate complexes with diols and polyols in biological systems .
Biochemical Pathways
Boronic acids and their derivatives have been implicated in various biochemical processes, including proteasome inhibition and dipeptidyl peptidase iv inhibition .
Pharmacokinetics
Boronic acids and their derivatives are generally well-absorbed and distributed throughout the body . The tetramethyl-1,3,2-dioxaborolane group may influence the compound’s bioavailability by altering its polarity and solubility .
Result of Action
Boronic acids and their derivatives can exert various biological effects, including anti-inflammatory, antiviral, and anticancer activities .
Action Environment
Environmental factors such as pH and the presence of diols and polyols can influence the action, efficacy, and stability of this compound. For instance, the formation of boronate complexes is pH-dependent and can be influenced by the presence of diols and polyols .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)14-9-13(10-18-11-14)12-19-5-7-20-8-6-19/h9-11H,5-8,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKOBBHEFQOPFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726104 | |
Record name | 4-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919347-16-3 | |
Record name | 4-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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